molecular formula C14H15ClN2O2 B12900778 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-pyrrolidinylmethyl)- CAS No. 61194-94-3

5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-pyrrolidinylmethyl)-

Cat. No.: B12900778
CAS No.: 61194-94-3
M. Wt: 278.73 g/mol
InChI Key: GILLLKVBGCGUHF-UHFFFAOYSA-N
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Description

5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-pyrrolidinylmethyl)- is a chemical compound that belongs to the isoxazolone family This compound is characterized by its unique structure, which includes a chlorophenyl group and a pyrrolidinylmethyl group attached to the isoxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-pyrrolidinylmethyl)- typically involves the following steps:

    Formation of the Isoxazolone Ring: The isoxazolone ring can be synthesized through a cyclization reaction involving a hydroxylamine and a β-keto ester.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a suitable chlorophenyl halide.

    Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group is attached through a nucleophilic substitution reaction using a pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-pyrrolidinylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-pyrrolidinylmethyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5(2H)-Isoxazolone, 3-(4-bromophenyl)-4-(1-pyrrolidinylmethyl)-: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    5(2H)-Isoxazolone, 3-(4-fluorophenyl)-4-(1-pyrrolidinylmethyl)-: Similar structure with a fluorophenyl group instead of a chlorophenyl group.

    5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(1-pyrrolidinylmethyl)-: Similar structure with a methylphenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-pyrrolidinylmethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group may enhance its reactivity and biological activity compared to similar compounds with different substituents.

Properties

CAS No.

61194-94-3

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-(pyrrolidin-1-ylmethyl)-2H-1,2-oxazol-5-one

InChI

InChI=1S/C14H15ClN2O2/c15-11-5-3-10(4-6-11)13-12(14(18)19-16-13)9-17-7-1-2-8-17/h3-6,16H,1-2,7-9H2

InChI Key

GILLLKVBGCGUHF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(NOC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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